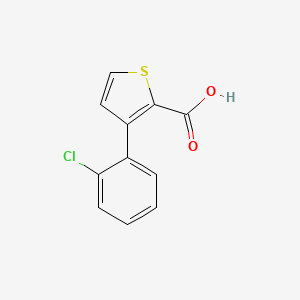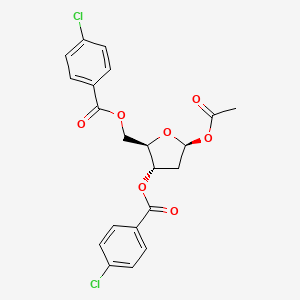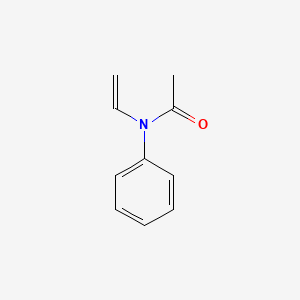
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is a synthetic organic compound belonging to the acridine family Acridines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine typically involves the nitration of acridine derivatives followed by the introduction of dimethylamino groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitrated acridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamino groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
N-oxide derivatives: Formed by the oxidation of the compound.
Substituted acridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential antimicrobial and anticancer effects. The dimethylamino groups enhance its solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and dimethylamino groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89076-58-4 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N,10-dimethyl-3-nitroacridin-9-imine |
InChI |
InChI=1S/C15H13N3O2/c1-16-15-11-5-3-4-6-13(11)17(2)14-9-10(18(19)20)7-8-12(14)15/h3-9H,1-2H3 |
InChI Key |
BPRBMSSGYZAWPG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(C=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

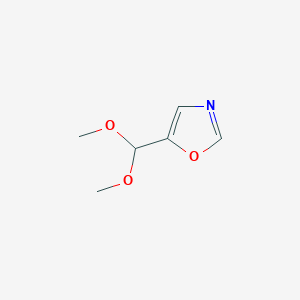
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
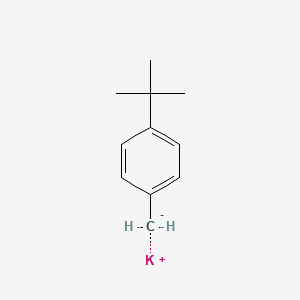
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
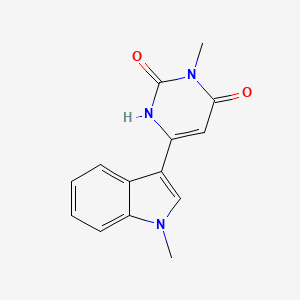
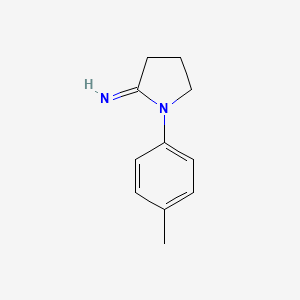
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
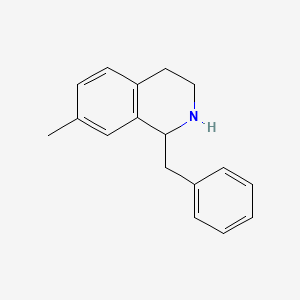
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
